
3-Ethyl-5-methylhexa-1,3,4-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-methylhexa-1,3,4-triene is an organic compound characterized by its unique structure, which includes a triene system (three conjugated double bonds) and specific ethyl and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methylhexa-1,3,4-triene typically involves the use of alkyne and alkene precursors. One common method is the Diels-Alder reaction, where a diene reacts with an alkyne to form the triene system. The reaction conditions often require a catalyst and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-5-methylhexa-1,3,4-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the double bonds to single bonds, altering the compound’s properties.
Substitution: This reaction can replace one of the hydrogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Ethyl-5-methylhexa-1,3,4-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-ethyl-5-methylhexa-1,3,4-triene involves its interaction with molecular targets through its conjugated triene system. This system allows the compound to participate in various chemical reactions, including cycloaddition and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .
Comparaison Avec Des Composés Similaires
- 3-Methylhexa-1,3,4-triene
- 5-Ethylhexa-1,3,4-triene
- 3-Ethyl-4-methylhexa-1,3,4-triene
Comparison: 3-Ethyl-5-methylhexa-1,3,4-triene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in synthesis and materials science .
Propriétés
Numéro CAS |
24419-80-5 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-5-9(6-2)7-8(3)4/h5H,1,6H2,2-4H3 |
Clé InChI |
LPMOQJLCUAVOFV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C=C(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



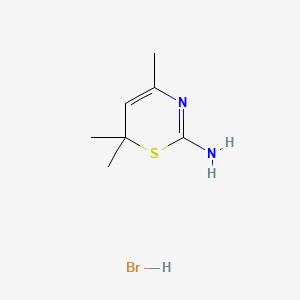
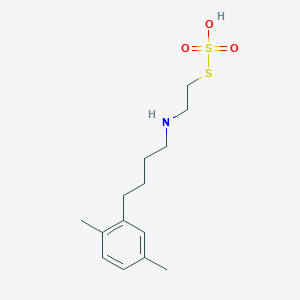



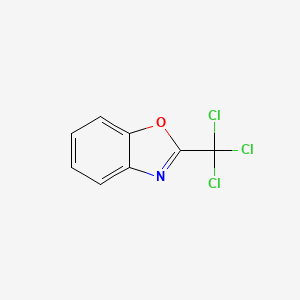

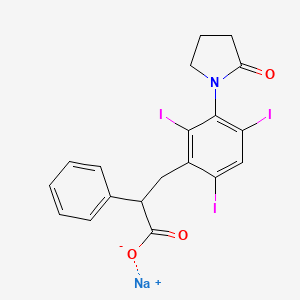
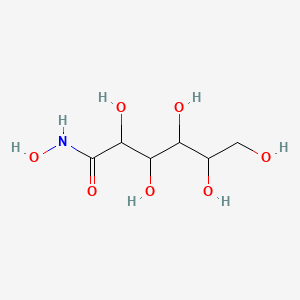
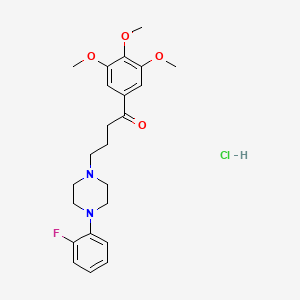
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)

